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Abstract

Tofacitinib is a potent, orally administered small molecule inhibitor of the Janus kinase (JAK)
family, which has redefined the treatment landscape for several inmune-mediated
inflammatory diseases. By primarily targeting JAK1 and JAK3, tofacitinib effectively disrupts
the signaling pathways of a broad array of cytokines, growth factors, and hormones integral to
immune cell development, activation, and function.[1][2][3] This guide provides a detailed
examination of the molecular mechanisms through which tofacitinib exerts its
immunomodulatory effects across key immune cell lineages, including T cells, B cells, Natural
Killer (NK) cells, and dendritic cells. Furthermore, it offers field-proven, step-by-step
experimental protocols for researchers to accurately assess the functional consequences of
JAK inhibition in vitro. This document is intended to serve as a comprehensive technical
resource, bridging core mechanistic principles with practical laboratory application for
professionals in immunology research and drug development.

The Central Role of the JAK-STAT Pathway in
Immunity

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a
cornerstone of intracellular signaling, translating extracellular cytokine cues into transcriptional
responses.[4] The pathway is essential for orchestrating both innate and adaptive immunity.
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The process is initiated when a cytokine binds to its specific cell surface receptor, leading to the
activation of receptor-associated JAKs.[3][4] There are four members of the JAK family: JAK1,
JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][3] Activated JAKs phosphorylate the receptor,
creating docking sites for STAT proteins.[4] Recruited STATs are then phosphorylated by the
JAKs, causing them to dimerize, translocate to the nucleus, and regulate the expression of
target genes involved in inflammation, proliferation, and immune cell differentiation.[3] Given
that numerous pro-inflammatory cytokines—including key interleukins (IL-2, IL-6, IL-15, IL-21)
and interferons (IFNs)—rely on this pathway, targeting JAKs presents a powerful strategy for
broad-spectrum immunomodulation.[5][6]

Tofacitinib's Core Mechanism of Action

Tofacitinib functions as an ATP-competitive, reversible inhibitor of JAK enzymes.[6] It exhibits
a preferential inhibition profile for JAK1 and JAK3, with a lesser effect on JAK2.[1][3][7] This
selectivity is crucial to its mechanism. The pairing of JAK1 and JAKS is exclusively used by
receptors that share the common gamma chain (yc), a component of the receptors for IL-2, IL-
4, IL-7, IL-9, IL-15, and IL-21.[2][6] These cytokines are fundamental for the development,
proliferation, and activation of lymphocytes.[2] By blocking JAK1 and/or JAKS, tofacitinib
prevents the phosphorylation and subsequent activation of STAT proteins, thereby interrupting
the downstream signaling cascade.[3] This blockade effectively dampens the cellular response
to multiple key cytokines simultaneously, representing a shift from the single-cytokine targeting
of many biologic therapies.[5][6]
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Caption: Tofacitinib blocks cytokine signaling by inhibiting JAK1 and JAK3.
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Modulation of Specific Inmune Cell Functions

Tofacitinib's interference with the JAK-STAT pathway results in profound and distinct effects
on various immune cell populations.

T Lymphocytes

T cells are a primary target of tofacitinib. The drug impairs multiple aspects of T cell biology:

Activation and Proliferation: By blocking IL-2 signaling, a critical cytokine for T cell
proliferation, tofacitinib significantly impairs the expansion of T cells following antigen
engagement.[8][9] In vitro studies show that tofacitinib reduces the expression of activation
markers like CD25 and CD69 and inhibits proliferation in a dose-dependent manner.[9][10]

Thl and Th17 Differentiation: Tofacitinib inhibits the polarization of naive CD4+ T cells
towards the pro-inflammatory Th1l phenotype by blocking IFN-y and IL-2 signaling.[11][12] It
also suppresses the production of IL-17 and IFN-y by CD4+ T cells.[13][14] This is critical, as
Thl and Th17 cells are key drivers of pathology in many autoimmune diseases.

Effector Function: Tofacitinib has been shown to reduce the production of key effector
cytokines such as IFN-y and IL-17 from already differentiated T cells.[13] This suggests the
drug can dampen ongoing inflammatory responses mediated by antigen-experienced cells.

B Lymphocytes

Tofacitinib directly impacts human B cell function, independent of its effects on T cells:

Impaired Naive B Cell Differentiation: The drug strongly impairs the in vitro development of
naive B cells into antibody-secreting plasmablasts.[15][16][17] This is accompanied by a
reduction in the expression of key transcription factors required for plasma cell differentiation,
such as Blimp-1 and IRF-4.[15][16]

Reduced Immunoglobulin Secretion: Consequently, tofacitinib leads to decreased
immunoglobulin secretion from stimulated naive B cells.[15][16][18] The effect is less
pronounced on total peripheral B cells, which include memory populations, suggesting a
primary impact on the ability to respond to new antigens.[15][16] This has clinical
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implications, such as the recommendation to vaccinate prior to starting tofacitinib therapy.
[15][17]

o Cytokine Production: Tofacitinib can reduce the production of both pro- and anti-
inflammatory cytokines by B cells, such as IL-6 and IL-10, under various stimulation
conditions.[14][19]

Natural Killer (NK) Cells

NK cell function is highly dependent on JAK-STAT signaling, particularly through IL-15, which
uses JAK1/JAK3.

e Suppressed Activation and Cytotoxicity: Tofacitinib effectively suppresses IL-15-induced NK
cell activation, as measured by STAT phosphorylation.[20][21] This leads to a significant
reduction in the cytotoxic ability of NK cells to kill target cells.[20][21][22]

e Reduced Cytokine Secretion: The drug also decreases the expression and secretion of pro-
inflammatory cytokines by NK cells, including IFN-y and TNF-a.[21]

« In Vivo Effects: In animal models, tofacitinib administration leads to a dose-dependent
suppression of peripheral NK cell levels.[20][21][23]

Dendritic Cells (DCs) and Myeloid Lineage

The effect of tofacitinib on DCs, the primary antigen-presenting cells, is more complex and
appears context-dependent.

e Inhibition of Maturation and T Cell Stimulation: Some studies show that tofacitinib can
reduce the T cell stimulatory capacity of human monocyte-derived DCs.[24] This is achieved
by decreasing the expression of co-stimulatory molecules like CD80 and CD86 and
suppressing the production of pro-inflammatory cytokines like TNF-a and IL-6, partly through
inhibition of a type | IFN feedback loop.[13][24]

 Altered Differentiation: Other research suggests tofacitinib impairs the differentiation of
monocytes into immature DCs.[25][26] However, some reports indicate that it may
simultaneously favor the development of a pro-inflammatory M1-like macrophage phenotype
while inhibiting the polarization towards regulatory M2 macrophages.[25]
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Summary of Effects on Immune Cells

Key Cytokine
Immune Cell Type
Pathways Blocked

Primary Functional
References
Consequences

IL-2, IL-6, IL-7, IL-15,
IL-21, IFN-y

CD4+ T Cells

Reduced activation,
proliferation, and
differentiation into
Th1/Th17 subsets.
Decreased IFN-y & IL-

17 production.

[BII11][13][14]

CD8+ T Cells IL-2, IL-15, IFN-y

Impaired proliferation
. [8][12]
and effector function.

B Cells (Naive) IL-4, IL-21

Strongly impaired
differentiation into
plasmablasts; reduced [15][16][17][18]
immunoglobulin

secretion.

NK Cells IL-2, IL-15

Suppressed
activation, cytotoxicity,
and proliferation.
Reduced IFN-y &
TNF-a production.

[20][21][27]

Dendritic Cells IFN-I, IL-6, GM-CSF

Reduced expression
of co-stimulatory
molecules (CD80/86);
decreased T cell [24][25][26]
stimulatory capacity;

impaired

differentiation.

Monocytes IL-6, IFN-y

Reduced STAT1 and
STAT3
phosphorylation;
. [51[7]
decreased production
of chemokines like

CXCL10.
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Experimental Methodologies and Protocols

To validate and quantify the immunomodulatory effects of tofacitinib, specific and robust
assays are required. The following protocols provide a framework for assessing its impact on
key cellular functions.

Protocol 1: Phospho-flow Cytometry for JAK-STAT
Signaling

Principle: This assay directly measures the primary mechanism of action of tofacitinib by
guantifying the phosphorylation state of STAT proteins within specific immune cell subsets
following cytokine stimulation. Phospho-specific antibodies are used in conjunction with cell
surface markers to analyze signaling at a single-cell level.[28] Rapid fixation is critical to

preserve the transient phosphorylation events.[28] Methanol-based permeabilization is required
to allow antibodies access to intracellular STAT epitopes.[29][30]
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Caption: Workflow for assessing JAK-STAT inhibition via phospho-flow cytometry.
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Methodology:

o Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood
using density gradient centrifugation (e.g., Ficoll-Paque).

e Pre-treatment: Resuspend PBMCs at 1x1076 cells/mL in RPMI-1640 media. Pre-incubate
cells with varying concentrations of tofacitinib (e.g., 0-1000 nM) or a vehicle control (DMSO)
for 1 hour at 37°C.

» Cytokine Stimulation: Add a specific cytokine to induce STAT phosphorylation (e.qg., IL-2 for
pPSTATS5, IL-6 for pSTAT3, IFN-a for pSTAT1) and incubate for a short period (typically 15-30
minutes) at 37°C.[31]

o Fixation: Immediately stop the stimulation by adding pre-warmed paraformaldehyde (PFA) to
a final concentration of 1.6% and incubate for 10-15 minutes at room temperature. This step
is critical to cross-link proteins and lock phosphorylation states.[30]

o Permeabilization: Pellet the cells and resuspend in ice-cold 90% methanol. Incubate on ice
for 30 minutes. This permeabilizes the cells and exposes the phospho-epitopes.[30]

» Staining: Wash the cells to remove methanol. Stain with a cocktail of fluorescently-
conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD19) and an
intracellular phospho-specific STAT antibody (e.g., anti-pSTAT5 Alexa Fluor 647) for 1 hour
at room temperature.

o Data Acquisition & Analysis: Acquire samples on a flow cytometer. Gate on specific cell
populations (e.g., CD3+CD4+ T cells).[29] Compare the Median Fluorescence Intensity (MFI)
of the phospho-STAT signal in tofacitinib-treated samples to the vehicle control to quantify
the percent inhibition.

Protocol 2: T Cell Proliferation Assay using CFSE

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a cell-permeable dye that covalently
binds to intracellular proteins. Upon cell division, the dye is distributed equally between
daughter cells, resulting in a halving of fluorescence intensity with each generation.[32][33] This
allows for the tracking of cell proliferation via flow cytometry.
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Methodology:

e Cell Labeling: Resuspend isolated PBMCs or purified T cells at 10x1076 cells/mL in PBS.
Add CFSE to a final concentration of 1-5 uM and incubate for 10 minutes at 37°C, protected
from light.

e Quenching: Quench the staining reaction by adding 5 volumes of ice-cold culture media
containing 10% FBS.

e Culture Setup: Plate the CFSE-labeled cells in a 96-well plate. Add T cell stimuli (e.g., anti-
CD3/CD28 beads or Phytohemagglutinin (PHA)) and varying concentrations of tofacitinib or
vehicle control.

e Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.

e Analysis: Harvest cells and stain with surface marker antibodies (e.g., CD4, CD8) if desired.
Analyze by flow cytometry. Proliferating cells will appear as a series of peaks with
successively halved fluorescence intensity on a CFSE histogram. Quantify the percentage of
divided cells or calculate a proliferation index.[32][34]

Conclusion and Future Perspectives

Tofacitinib exerts a powerful and broad immunomodulatory effect by strategically inhibiting the
JAK1 and JAKS kinases, thereby disrupting signaling for a host of cytokines essential for the
function of T cells, B cells, and NK cells. Its ability to impair lymphocyte activation, proliferation,
and differentiation underpins its clinical efficacy in autoimmune diseases.[35][36] The effects on
myeloid cells, particularly dendritic cells, are more nuanced and warrant further investigation to
fully understand their contribution to the drug's overall mechanism of action.

Future research should focus on elucidating the long-term consequences of JAK inhibition on
immune memory, the potential for combination therapies that leverage its specific cellular
effects, and the development of biomarkers that can predict patient response based on their
baseline immune cell signaling profiles.[7] The methodologies outlined in this guide provide a
robust framework for conducting such investigations, enabling a deeper understanding of JAK
inhibitors and paving the way for the next generation of immunomodulatory therapies.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b000832?utm_src=pdf-body
https://www.researchgate.net/figure/Proliferation-analysis-by-CFSE-dilution-assay-96-h-after-PHA-stimulation-of-PBMCs-treated_fig2_350576938
https://www.researchgate.net/figure/See-previous-page-Tofacitinib-suppresses-T-cell-proliferation-A-Proliferation-of_fig1_355135478
https://www.benchchem.com/product/b000832?utm_src=pdf-body
https://www.researchgate.net/publication/321060922_Tofacitinib_A_Review_in_Rheumatoid_Arthritis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11311960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8498592/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

2. Janus Kinase Inhibition with Tofacitinib: Changing the Face of In...: Ingenta Connect
[ingentaconnect.com]

3. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
4. researchgate.net [researchgate.net]
5. ard.bmj.com [ard.bmj.com]

6. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for
multiple inflammatory cytokines - PMC [pmc.ncbi.nim.nih.gov]

7. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and
Baseline Signaling Profile Associates With Treatment Response - PMC
[pmc.ncbi.nlm.nih.gov]

8. Tofacitinib treatment of rheumatoid arthritis increases senescent T cell frequency in
patients and limits T cell function in vitro - PubMed [pubmed.ncbi.nim.nih.gov]

9. researchgate.net [researchgate.net]

10. Tofacitinib modulates the VZV-specific CD4+ T cell immune response in vitro in
lymphocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nim.nih.gov]

11. clinexprheumatol.org [clinexprheumatol.org]

12. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the
proportions of Thl but not of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

13. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]

14. Lymphocyte modulation by tofacitinib in patients with rheumatoid arthritis - PMC
[pmc.ncbi.nlm.nih.gov]

15. Impact of tofacitinib treatment on human B-cells in vitro and in vivo - PubMed
[pubmed.ncbi.nim.nih.gov]

16. ard.bmj.com [ard.bmj.com]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b000832?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK572148/
https://www.ingentaconnect.com/contentone/ben/cdt/2013/00000014/00000012/art00003?crawler=true
https://www.ingentaconnect.com/contentone/ben/cdt/2013/00000014/00000012/art00003?crawler=true
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tofacitinib-citrate
https://www.researchgate.net/figure/The-mechanism-of-action-of-Janus-kinase-JAK-inhibitors-tofacitinib-baricitinib_fig1_379937723
https://ard.bmj.com/content/74/6/1311
https://pmc.ncbi.nlm.nih.gov/articles/PMC4971816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4971816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8498592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8498592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8498592/
https://pubmed.ncbi.nlm.nih.gov/37179252/
https://pubmed.ncbi.nlm.nih.gov/37179252/
https://www.researchgate.net/figure/Tofacitinib-inhibits-T-cell-activation-Peripheral-blood-mononuclear-cells-PBMCs-from_fig5_351771364
https://pubmed.ncbi.nlm.nih.gov/31106368/
https://pubmed.ncbi.nlm.nih.gov/31106368/
https://www.clinexprheumatol.org/article.asp?a=17362
https://pmc.ncbi.nlm.nih.gov/articles/PMC7531779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7531779/
https://www.jstage.jst.go.jp/article/inflammregen/34/3/34_129/_article/-char/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC8274203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8274203/
https://pubmed.ncbi.nlm.nih.gov/27793425/
https://pubmed.ncbi.nlm.nih.gov/27793425/
https://ard.bmj.com/content/75/Suppl_2/251.2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

17. daneshyari.com [daneshyari.com]

18. JAK Inhibitors and Modulation of B Cell Immune Responses in Rheumatoid Arthritis -
PMC [pmc.ncbi.nlm.nih.gov]

19. Does Tofacitinib Impact B Cell Functions? - ACR Meeting Abstracts [acrabstracts.org]

20. Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for
Amyotrophic Lateral Sclerosis - PubMed [pubmed.nchi.nlm.nih.gov]

21. Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for
Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nim.nih.gov]

22. researchgate.net [researchgate.net]

23. Frontiers | Tofacitinib extends survival in a mouse model of ALS through NK cell-
independent mechanisms [frontiersin.org]

24. The JAK inhibitor, tofacitinib, reduces the T cell stimulatory capacity of human monocyte-
derived dendritic cells - PubMed [pubmed.nchbi.nim.nih.gov]

25. The Janus Kinase inhibitor tofacitinib impacts human dendritic cell differentiation and
favours M1 macrophage development - PubMed [pubmed.ncbi.nim.nih.gov]

26. ard.bmj.com [ard.bmj.com]
27. researchgate.net [researchgate.net]

28. Phosphoflow cytometry to assess cytokine signaling pathways in peripheral immune
cells: potential for inferring immune cell function and treatment response in patients with
solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

29. creative-diagnostics.com [creative-diagnostics.com]
30. uab.edu [uab.edu]

31. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of
common y chain cytokines i... [protocols.io]

32. researchgate.net [researchgate.net]

33. Evaluation of T Cell Proliferation Using CFSE Dilution Assay: A Comparison between
Stimulation with PHA and Anti-CD3/Anti-CD28 Coated Beads - PubMed
[pubmed.ncbi.nim.nih.gov]

34. researchgate.net [researchgate.net]
35. researchgate.net [researchgate.net]

36. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical
Efficacy - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://daneshyari.com/article/preview/5667917.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7892604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7892604/
https://acrabstracts.org/abstract/does-tofacitinib-impact-b-cell-functions/
https://pubmed.ncbi.nlm.nih.gov/35197969/
https://pubmed.ncbi.nlm.nih.gov/35197969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8859451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8859451/
https://www.researchgate.net/figure/Tofacitinib-inhibits-NK-92-cells-function-in-vitro-A-NK-92-cells-were-cultured-with_fig1_358861207
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1662197/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1662197/full
https://pubmed.ncbi.nlm.nih.gov/24013646/
https://pubmed.ncbi.nlm.nih.gov/24013646/
https://pubmed.ncbi.nlm.nih.gov/31721311/
https://pubmed.ncbi.nlm.nih.gov/31721311/
https://ard.bmj.com/content/78/Suppl_1/A28.1
https://www.researchgate.net/figure/Impact-of-tofacitinib-treatment-on-the-functions-of-NK-cells-and-ILC1-A-Bar-graphs_fig4_338039848
https://pmc.ncbi.nlm.nih.gov/articles/PMC10517546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10517546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10517546/
https://www.creative-diagnostics.com/phospho-flow-cytometry-protocol-for-analysis-of-kinase-signaling-in-samples.htm
https://www.uab.edu/medicine/rheumatology/images/Phospho-Flow_Cytometry_staining_pSTAT.pdf
https://www.protocols.io/view/flow-cytometric-measurement-of-stat5-phosphorylati-dm6gpjzd1gzp/v1
https://www.protocols.io/view/flow-cytometric-measurement-of-stat5-phosphorylati-dm6gpjzd1gzp/v1
https://www.researchgate.net/figure/Proliferation-analysis-by-CFSE-dilution-assay-96-h-after-PHA-stimulation-of-PBMCs-treated_fig2_350576938
https://pubmed.ncbi.nlm.nih.gov/36243934/
https://pubmed.ncbi.nlm.nih.gov/36243934/
https://pubmed.ncbi.nlm.nih.gov/36243934/
https://www.researchgate.net/figure/See-previous-page-Tofacitinib-suppresses-T-cell-proliferation-A-Proliferation-of_fig1_355135478
https://www.researchgate.net/publication/321060922_Tofacitinib_A_Review_in_Rheumatoid_Arthritis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11311960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11311960/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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